(4,6-dimethylpyrimidin-5-yl)boronic acid

Vue d'ensemble

Description

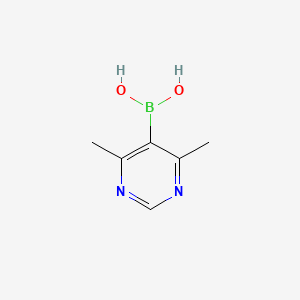

(4,6-Dimethylpyrimidin-5-yl)boronic acid is an organoboron compound with the molecular formula C6H9BN2O2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a pyrimidine ring substituted with two methyl groups at positions 4 and 6 . This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds .

Mécanisme D'action

Target of Action

Boronic acids, including this compound, are commonly used in the suzuki-miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon-carbon bond-forming reaction . The targets in this case would be the organic groups participating in the reaction .

Mode of Action

In the context of the Suzuki-Miyaura cross-coupling reaction, (4,6-dimethylpyrimidin-5-yl)boronic acid acts as a nucleophile . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium donates electrons to form a new Pd-C bond with an electrophilic organic group . In the transmetalation step, the boronic acid transfers the nucleophilic organic group from boron to palladium .

Biochemical Pathways

In the context of suzuki-miyaura cross-coupling, the compound contributes to the formation of new carbon-carbon bonds , which is a fundamental process in organic synthesis and can affect a wide range of biochemical pathways.

Pharmacokinetics

Boronic acids are generally known for their stability, mild reaction conditions, and functional group tolerance , which can influence their bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action would largely depend on the specific context of its use. In the Suzuki-Miyaura cross-coupling reaction, it contributes to the formation of new carbon-carbon bonds , which can lead to the synthesis of a wide range of organic compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the Suzuki-Miyaura cross-coupling reaction is known for its mild and functional group tolerant reaction conditions . Therefore, factors such as temperature, pH, and the presence of other functional groups can potentially influence the reaction.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-dimethylpyrimidin-5-yl)boronic acid typically involves the borylation of a suitable pyrimidine precursor. One common method is the transition-metal-free borylation of haloarenes using a pyridine-stabilized boryl radical under mild conditions . This method is advantageous due to its operational simplicity and broad substrate scope.

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of automated synthesis platforms, such as acoustic dispensing technology, allows for the rapid and efficient production of boronic acid derivatives on a large scale .

Analyse Des Réactions Chimiques

Types of Reactions

(4,6-Dimethylpyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Chan-Lam Coupling: This reaction forms carbon-nitrogen or carbon-oxygen bonds using a copper catalyst.

Petasis Reaction: This multicomponent reaction forms carbon-carbon bonds using boronic acids, amines, and carbonyl compounds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and an aryl or vinyl halide.

Chan-Lam Coupling: Copper catalyst, base (e.g., triethylamine), and an amine or alcohol.

Petasis Reaction: Boronic acid, amine, and carbonyl compound.

Major Products Formed

Suzuki-Miyaura Coupling: Biaryl or styrene derivatives.

Chan-Lam Coupling: Aminated or oxygenated aromatic compounds.

Petasis Reaction: Substituted amines or alcohols.

Applications De Recherche Scientifique

(4,6-Dimethylpyrimidin-5-yl)boronic acid has diverse applications in scientific research:

Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.

Medicine: Investigated for its role in the development of boron-containing drugs, such as protease inhibitors.

Industry: Utilized in the production of advanced materials and polymers.

Comparaison Avec Des Composés Similaires

(4,6-Dimethylpyrimidin-5-yl)boronic acid can be compared with other boronic acids, such as:

Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the pyrimidine ring structure.

2,4-Dimethoxypyrimidine-5-boronic Acid: Similar pyrimidine structure but with methoxy groups instead of methyl groups.

4,4,5,5-Tetramethyl-2-(4-methylphenyl)-1,3,2-dioxaborolane: A boronic ester used in similar coupling reactions but with a different structural framework.

The unique structure of this compound, with its dimethyl-substituted pyrimidine ring, provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.

Activité Biologique

(4,6-Dimethylpyrimidin-5-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant studies.

This compound is characterized by the presence of a boronic acid functional group attached to a pyrimidine ring. This structure allows it to interact with various biological targets, making it a valuable scaffold in drug design.

Biological Activities

1. Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. A study highlighted that compounds containing boronic acid moieties can induce apoptosis in cancer cells by inhibiting proteasomal activity, which is crucial for cell cycle regulation and apoptosis .

2. Antiviral Activity

Boronic acids have been shown to possess antiviral properties. They can inhibit viral replication by interfering with viral polymerases. For instance, derivatives of boronic acids have demonstrated efficacy against various viruses by targeting their enzymatic functions .

3. Antibacterial and Antioxidant Properties

The compound has also been evaluated for its antibacterial and antioxidant activities. Studies have shown that this compound can inhibit the growth of Gram-negative bacteria like Escherichia coli, with minimal toxicity to human cells . Additionally, it exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress markers in vitro .

The biological activities of this compound are attributed to its ability to form reversible covalent bonds with diols and other nucleophiles. This property allows it to modulate various enzymatic processes:

- Proteasome Inhibition: By binding to the active site of proteasomes, boronic acids can disrupt protein degradation pathways essential for cancer cell survival .

- Enzyme Inhibition: The compound has shown inhibitory effects on key enzymes such as α-glucosidase and α-amylase, which are involved in carbohydrate metabolism. These effects are quantified with IC50 values indicating the concentration required to inhibit 50% of enzyme activity .

Table 1: Summary of Biological Activities and IC50 Values

Propriétés

IUPAC Name |

(4,6-dimethylpyrimidin-5-yl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-6(7(10)11)5(2)9-3-8-4/h3,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGHQURIMSDKAGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(N=CN=C1C)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.